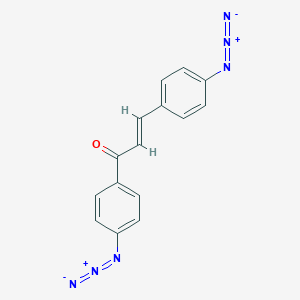
4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one is a compound that has gained significant attention in the field of scientific research. The compound has been studied extensively due to its unique properties, including its synthesis method, mechanism of action, and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one is not well understood. However, studies have shown that the compound is able to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, the compound has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one has a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, as well as to have antimicrobial properties. Additionally, the compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one in lab experiments include its unique properties, such as its ability to inhibit the growth of cancer cells and its antimicrobial properties. Additionally, the compound is relatively easy to synthesize using the method described above. However, there are also limitations to using the compound in lab experiments. For example, the mechanism of action of the compound is not well understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are a number of future directions for research on 4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one. One potential direction is to further investigate the mechanism of action of the compound, in order to better understand how it is able to inhibit the growth of cancer cells and bacteria. Additionally, the compound could be studied further for its potential as an antioxidant. Finally, the compound could be used in the development of new materials, such as polymers and liquid crystals, which could have a wide range of applications in various industries.
Méthodes De Synthèse
The synthesis of 4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one involves the reaction of 3-nitrobenzaldehyde and 4-nitrophenyl hydrazine with ethyl acetoacetate in the presence of glacial acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization. This method has been used successfully to synthesize 4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one with high yield and purity.
Applications De Recherche Scientifique
4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one has been used extensively in scientific research due to its unique properties. The compound has been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the growth of cancer cells. Additionally, the compound has been used in the development of new materials, such as polymers and liquid crystals.
Propriétés
Nom du produit |
4-{3-nitrobenzylidene}-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one |
|---|---|
Formule moléculaire |
C16H9N3O6 |
Poids moléculaire |
339.26 g/mol |
Nom IUPAC |
(4Z)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9N3O6/c20-16-14(9-10-2-1-3-13(8-10)19(23)24)17-15(25-16)11-4-6-12(7-5-11)18(21)22/h1-9H/b14-9- |
Clé InChI |
NUNZUZWZVYNTGT-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
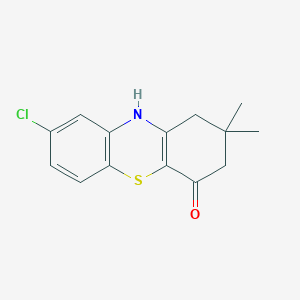
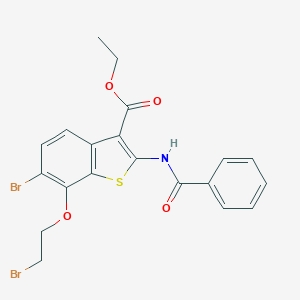
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)
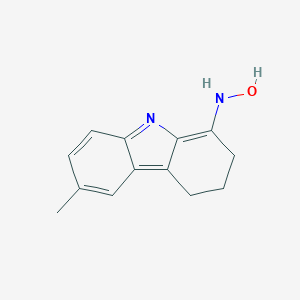

![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
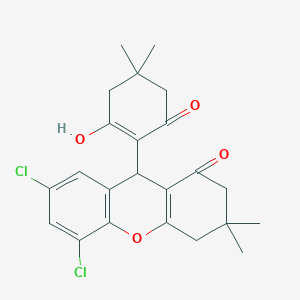
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
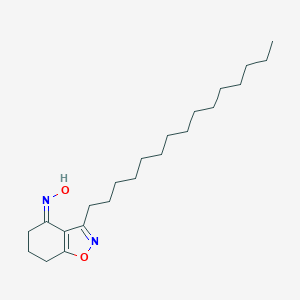
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
